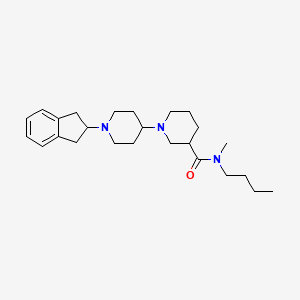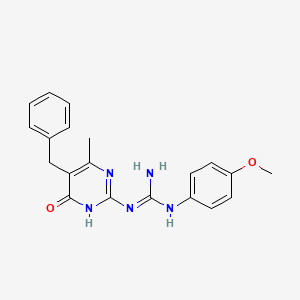![molecular formula C17H15ClF3NO2 B5977046 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5977046.png)
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide, also known as CF3-Phenoxy compound, is a synthetic compound that has gained significant attention in scientific research. This compound is widely used in the field of pharmacology due to its potential to act as a potent inhibitor for various enzymes.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide compound involves the binding of the compound to the active site of the targeted enzyme. This binding inhibits the enzymatic activity and prevents the breakdown of neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration results in the restoration of normal neural signaling, which can alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects
This compound compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters, such as acetylcholine, dopamine, and serotonin, in the brain. This increase in neurotransmitter levels can lead to improved cognitive function, mood regulation, and motor function. This compound compound has also been found to have anti-inflammatory and antioxidant properties, which can protect neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide compound is its potent inhibitory activity against various enzymes. This makes it a valuable tool for the study of enzyme function and regulation. However, one of the limitations of this compound compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide compound has shown great promise as a therapeutic agent for the treatment of neurological disorders. Future research should focus on the development of more potent and selective inhibitors of targeted enzymes. Additionally, research should investigate the potential of this compound compound in the treatment of other diseases, such as cancer and inflammation. Finally, efforts should be made to improve the solubility and bioavailability of this compound compound to facilitate its use in clinical settings.
Conclusion
In conclusion, this compound compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been found to act as a potent inhibitor for various enzymes, which can lead to the treatment of various neurological disorders. This compound compound has various biochemical and physiological effects and has both advantages and limitations for lab experiments. Future research should focus on the development of more potent and selective inhibitors of targeted enzymes and investigate the potential of this compound compound in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide compound involves the reaction between 2-(4-chloro-3,5-dimethylphenoxy) acetic acid and 2-(trifluoromethyl) aniline. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the formation of an amide bond between the two reactants. The resulting product is then purified using column chromatography to obtain pure this compound compound.
Aplicaciones Científicas De Investigación
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide compound has been extensively studied for its potential therapeutic applications. It has been found to act as a potent inhibitor for various enzymes, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters, and their inhibition can lead to the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO2/c1-10-7-12(8-11(2)16(10)18)24-9-15(23)22-14-6-4-3-5-13(14)17(19,20)21/h3-8H,9H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIIFDVQGQERMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5976988.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-oxo-1-indanecarboxamide](/img/structure/B5976995.png)

![N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-2-(4-chlorophenoxy)acetamide](/img/structure/B5977015.png)

![2-(1-(2-ethoxybenzyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B5977022.png)
![4-(2,5-dimethoxybenzoyl)-N-{[7-(2-pyrimidinyl)-2,3-dihydro-1-benzofuran-2-yl]methyl}benzamide](/img/structure/B5977040.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-4-methoxy-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B5977059.png)
![5-nitro-2-{4-[5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5977067.png)
![3-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5977077.png)
![ethyl 4-({[1-(2-chlorobenzyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B5977082.png)